4-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid
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Overview
Description
4-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a chloro and ethoxy substituent on the phenyl ring, which is attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-ethoxybenzene and pyridine-3-carboxylic acid.
Coupling Reaction: A common method involves the Suzuki-Miyaura coupling reaction, where the aryl halide (2-chloro-4-ethoxybenzene) is coupled with a boronic acid derivative of pyridine-3-carboxylic acid in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) using solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the chloro substituent, converting it to a hydrogen or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, allowing the introduction of various nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO)).
Major Products:
Oxidation: Formation of 4-(2-chloro-4-formylphenyl)pyridine-3-carboxylic acid.
Reduction: Formation of 4-(2-ethoxyphenyl)pyridine-3-carboxylic acid.
Substitution: Formation of 4-(2-chloro-4-aminophenyl)pyridine-3-carboxylic acid.
Scientific Research Applications
4-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific structure and functional groups.
Comparison with Similar Compounds
- 4-(2-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid
- 4-(2-Chloro-4-ethoxyphenyl)pyridine-2-carboxylic acid
- 4-(2-Bromo-4-ethoxyphenyl)pyridine-3-carboxylic acid
Comparison:
- Uniqueness: The presence of both chloro and ethoxy groups on the phenyl ring, along with the pyridine carboxylic acid moiety, makes 4-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid unique in terms of its chemical reactivity and potential applications.
- Reactivity: Compared to its analogs, the compound may exhibit different reactivity patterns due to the electronic and steric effects of the substituents.
Properties
IUPAC Name |
4-(2-chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-2-19-9-3-4-11(13(15)7-9)10-5-6-16-8-12(10)14(17)18/h3-8H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTSCSBVVNMCMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=NC=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692732 |
Source
|
Record name | 4-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-11-7 |
Source
|
Record name | 4-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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